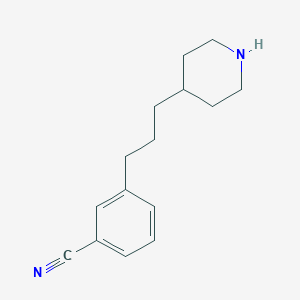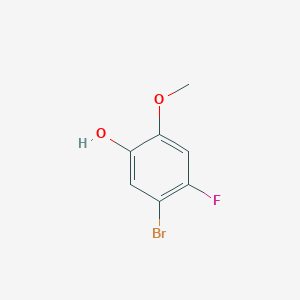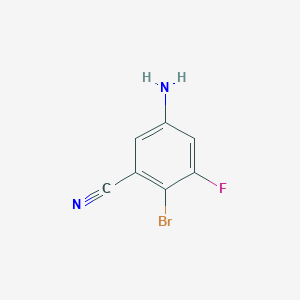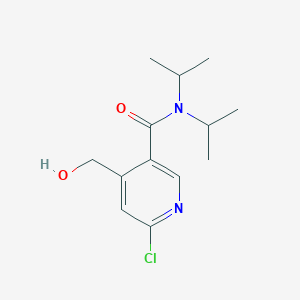![molecular formula C10H10N2O3S B13869708 Methyl 3-amino-7-methoxythieno[3,2-b]pyridine-2-carboxylate](/img/structure/B13869708.png)
Methyl 3-amino-7-methoxythieno[3,2-b]pyridine-2-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-amino-7-methoxythieno[3,2-b]pyridine-2-carboxylate typically involves a multi-step process. One common method is the palladium-catalyzed C-N Buchwald-Hartwig coupling reaction. This reaction involves the coupling of methyl 3-aminothieno[3,2-b]pyridine-2-carboxylate with various bromonitrobenzenes, followed by the reduction of the nitro groups to the corresponding amino compounds .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity.
化学反応の分析
Types of Reactions
Methyl 3-amino-7-methoxythieno[3,2-b]pyridine-2-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce nitro groups to amino groups.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include hydrogen gas (H₂) with a palladium catalyst (Pd/C) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogenated compounds and strong bases like sodium hydride (NaH).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can yield amines.
科学的研究の応用
Methyl 3-amino-7-methoxythieno[3,2-b]pyridine-2-carboxylate has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It has been studied for its potential to inhibit the growth of human tumor cells.
Medicine: It shows promise as an anticancer agent due to its ability to induce apoptosis in cancer cells.
Industry: It may be used in the development of new pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of methyl 3-amino-7-methoxythieno[3,2-b]pyridine-2-carboxylate involves its interaction with specific molecular targets and pathways. For instance, it has been shown to alter the cell cycle profile, causing a decrease in the percentage of cells in the G0/G1 phase and an increase in apoptosis levels . This suggests that the compound may target proteins involved in cell cycle regulation and apoptosis pathways.
類似化合物との比較
Similar Compounds
Methyl 3-hydroxythieno[2,3-b]pyridine-2-carboxylate: This compound is structurally similar and has been studied for its anti-inflammatory properties.
Methyl 3-amino-6-(benzo[d]thiazol-2-ylamino)thieno[3,2-b]pyridine-2-carboxylate: This derivative has shown potent antitumoral activity and reasonable fluorescence quantum yields.
Uniqueness
Methyl 3-amino-7-methoxythieno[3,2-b]pyridine-2-carboxylate is unique due to its specific substitution pattern, which imparts distinct biological activities. Its methoxy group at the 7-position and amino group at the 3-position contribute to its ability to interact with biological targets differently compared to other similar compounds.
特性
分子式 |
C10H10N2O3S |
|---|---|
分子量 |
238.27 g/mol |
IUPAC名 |
methyl 3-amino-7-methoxythieno[3,2-b]pyridine-2-carboxylate |
InChI |
InChI=1S/C10H10N2O3S/c1-14-5-3-4-12-7-6(11)9(10(13)15-2)16-8(5)7/h3-4H,11H2,1-2H3 |
InChIキー |
DAVIWKLSMZNVHS-UHFFFAOYSA-N |
正規SMILES |
COC1=C2C(=NC=C1)C(=C(S2)C(=O)OC)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![8-Thiophen-3-yl-1,4-dioxaspiro[4.5]decane](/img/structure/B13869638.png)


![4-bromo-1H-pyrrolo[2,3-c]pyridine-2-carboxamide](/img/structure/B13869650.png)
![2-chloro-N-pyridin-2-ylthieno[3,2-d]pyrimidin-4-amine](/img/structure/B13869657.png)




![1-[3-(4-Nitroanilino)propyl]pyrrolidin-2-one](/img/structure/B13869693.png)
![5-quinolin-7-yloxy-3,4-dihydro-1H-pyrido[2,3-d]pyrimidin-2-one](/img/structure/B13869701.png)

![tert-butyl N-[2-[2-[2-(4-chloroimidazol-1-yl)-5-nitrophenoxy]ethoxy]ethyl]carbamate](/img/structure/B13869718.png)

